molecular formula C29H31N3O4S B11428502 5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-[(2-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-[(2-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11428502
M. Wt: 517.6 g/mol
InChI Key: FOVFLYDBIVMVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-[(2-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound with a unique structure that includes a pyrimidoquinoline core, dimethoxyphenyl, and methylbenzylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-[(2-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multiple steps, starting with the preparation of the pyrimidoquinoline core This can be achieved through a series of condensation reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in a continuous flow reactor to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-[(2-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity such as anti-inflammatory or anticancer properties.

    Industry: The compound might find use in the development of new materials or as a precursor in the manufacture of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which 5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-[(2-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interfering with cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Uniqueness

What sets 5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-[(2-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C29H31N3O4S

Molecular Weight

517.6 g/mol

IUPAC Name

5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-[(2-methylphenyl)methylsulfanyl]-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C29H31N3O4S/c1-16-8-6-7-9-17(16)15-37-28-31-26-25(27(34)32-28)23(19-12-18(35-4)10-11-22(19)36-5)24-20(30-26)13-29(2,3)14-21(24)33/h6-12,23H,13-15H2,1-5H3,(H2,30,31,32,34)

InChI Key

FOVFLYDBIVMVLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(C4=C(N3)CC(CC4=O)(C)C)C5=C(C=CC(=C5)OC)OC)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.